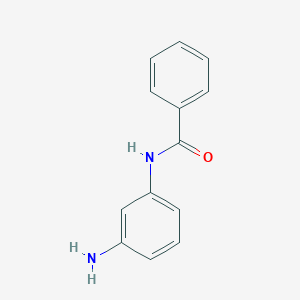

3'-Aminobenzanilide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCTHNJIWUUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066009 | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-26-2 | |

| Record name | N-(3-Aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 3 Aminobenzanilide

Classical Synthesis Routes for 3'-Aminobenzanilide

Traditional methods for synthesizing this compound primarily involve the chemical reduction of nitro precursors and specialized coupling reactions.

Reduction-Based Approaches to this compound (e.g., Nitrobenzamide Derivatives)

A common and well-established method for the synthesis of this compound is the reduction of its nitro precursor, 3'-nitrobenzanilide. ontosight.ai This transformation is a key step in aromatic chemistry, converting a nitroarene into an aniline (B41778) derivative. acs.org

The reduction process typically involves a series of intermediates, starting with the conversion of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632), and finally yielding the desired amine. acs.org

A variety of reducing agents and conditions have been historically employed for this purpose. Early methods utilized metals such as iron or tin in the presence of an acid like hydrochloric acid. acs.orgacs.org While effective, these traditional routes often generate significant waste. researchgate.net

Catalytic hydrogenation represents a more modern and efficient approach. This method commonly employs catalysts like palladium on carbon (Pd/C) with hydrogen gas or platinum black. acs.orgacs.org Other reducing agents such as hydrazine (B178648) hydrate (B1144303) in the presence of an iron catalyst have also been successfully used. researchgate.netunimi.it The choice of reducing agent and conditions can be tailored to be compatible with other functional groups present in the molecule. researchgate.net

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reducing Agent/System | Conditions | Advantages | Disadvantages |

| Iron (Fe) / Acid (e.g., HCl) | Acidic | High yielding, inexpensive | Produces large amounts of waste |

| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic | Effective | Generates significant waste |

| Palladium on Carbon (Pd/C) / H₂ | Catalytic hydrogenation | High efficiency, cleaner process | Requires handling of hydrogen gas |

| Platinum Black (PtO₂) / H₂ | Catalytic hydrogenation | Effective for various substrates | Catalyst can be expensive |

| Hydrazine Hydrate / Iron Catalyst | Catalytic transfer hydrogenation | Milder conditions, good for lab scale | Hydrazine is toxic |

Coupling Reactions in the Synthesis of this compound (e.g., Bargellini Reaction)

While direct coupling to form the amide bond of this compound is a primary synthetic strategy, the Bargellini reaction offers a historical example of a multicomponent reaction that can generate complex molecules. wikipedia.orgsynarchive.com The classical Bargellini reaction involves the reaction of a phenol (B47542), chloroform (B151607), and a ketone in the presence of a strong base to produce α-phenoxycarboxylic acids. synarchive.com While not a direct route to this compound itself, variations of this reaction have been developed to synthesize morpholinones and piperazinones from β-amino alcohols or diamines. wikipedia.org

The general mechanism involves the deprotonation of chloroform to form a trichloromethide anion, which then reacts with a ketone. wikipedia.org This intermediate can then be attacked by a nucleophile, such as an amine, leading to the formation of a new carbon-nitrogen bond and ultimately a heterocyclic product after intramolecular cyclization. wikipedia.orgurfu.ru The Bargellini reaction is a powerful tool for creating sterically hindered molecules in a single step. urfu.ru

Catalytic Synthesis of this compound and Analogues

Catalytic methods are central to the modern synthesis of this compound and its analogues, offering efficiency and selectivity. The catalytic reduction of nitroarenes, as mentioned earlier, is a prime example. acs.org Catalysts based on noble metals like palladium, platinum, and rhodium are highly effective for this transformation. acs.orgrsc.org Non-noble metal catalysts, particularly those based on iron, are also gaining prominence due to their lower cost and toxicity. researchgate.netunimi.it

Catalytic systems can be either homogeneous or heterogeneous. Heterogeneous catalysts, such as metals supported on carbon or metal oxides like titania, are easily separated from the reaction mixture, facilitating product purification and catalyst recycling. researchgate.netmdpi.com

The mechanism of catalytic hydrogenation of nitroaromatics can proceed through two main pathways: a direct route involving the stepwise reduction of the nitro group to nitroso, hydroxylamine, and then the amine, or a condensation route where nitroso and hydroxylamine intermediates react to form an azoxy compound, which is subsequently reduced to the aniline. unimi.it The specific pathway can be influenced by the catalyst, solvent, and reaction conditions. rsc.org

Novel Synthetic Strategies for this compound

Recent research has focused on developing more sustainable and sophisticated methods for the synthesis of this compound and its derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. imist.maacs.org In the context of this compound synthesis, this translates to several key strategies.

One major focus is the use of greener solvents. Traditional organic solvents are often volatile and toxic. jocpr.com Water, supercritical fluids like CO₂, and bio-based solvents are being explored as more environmentally friendly alternatives. jocpr.com For example, the reduction of nitroarenes has been successfully carried out in water using specific catalytic systems. researchgate.net

Another green approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. scielo.org.bo Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. scielo.org.bo

The development of reusable catalysts is also a cornerstone of green synthesis. researchgate.net Heterogeneous catalysts are particularly advantageous in this regard. Furthermore, research into catalysts based on abundant and non-toxic metals like iron aligns with green chemistry goals. researchgate.net The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is also a guiding principle in designing greener synthetic routes. acs.org

Table 2: Principles of Green Chemistry in Synthesis

| Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. |

| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Creating derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water, supercritical CO₂, or solvent-free conditions. jocpr.com |

| Design for Energy Efficiency | Employing methods like microwave synthesis to reduce energy consumption. acs.orgscielo.org.bo |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. jocpr.com |

| Reduce Derivatives | Using enzymes or selective catalysts to avoid the need for protecting groups. acs.org |

| Catalysis | Favoring catalytic reactions over stoichiometric ones for higher efficiency and lower waste. |

| Design for Degradation | Designing products that can break down into harmless substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the risk of accidents. |

Asymmetric Synthesis and Enantioselective Production of this compound Analogues

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. uvic.ca While this compound itself is not chiral, the development of chiral analogues is of significant interest, particularly for pharmaceutical applications. rsc.orgnih.gov

Asymmetric synthesis can be achieved through several strategies. One approach is the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. uvic.ca After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is the use of chiral catalysts. uvic.ca These catalysts, which can be metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. tcichemicals.com For instance, asymmetric hydrogenation using a chiral catalyst can produce a single enantiomer of a chiral amine from a prochiral precursor.

Enzyme-catalyzed reactions also offer a highly enantioselective route to chiral molecules. rsc.org Enzymes can be used to perform specific transformations with high stereocontrol, often under mild, environmentally friendly conditions. acs.orgrsc.org The development of asymmetric methods for the synthesis of analogues of this compound opens up possibilities for creating novel, stereochemically pure compounds with potentially enhanced biological activities. rsc.orgnih.govnih.gov

Reaction Mechanisms and Mechanistic Studies of this compound Formation

The formation of this compound, an amide, fundamentally involves the creation of a new bond between the carbonyl carbon of a benzoic acid derivative and the nitrogen atom of an aniline derivative. The two most prevalent synthetic pathways are the acylation of an amine with an acyl chloride (a variant of the Schotten-Baumann reaction) and the direct condensation of a carboxylic acid and an amine.

One common and efficient route involves the reaction of 3-nitrobenzoyl chloride with aniline. The mechanism begins with the nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base like pyridine (B92270) or aqueous sodium hydroxide, yields 3'-nitrobenzanilide. The subsequent reduction of the nitro group to an amine, typically achieved with reagents like tin and hydrochloric acid or catalytic hydrogenation, produces the final this compound product.

A second major pathway is the direct amide formation between 3-aminobenzoic acid and aniline. This reaction is generally more challenging because the acidic carboxylic acid and the basic amine readily form an unreactive ammonium (B1175870) carboxylate salt. To overcome this, the reaction typically requires high temperatures to drive off water and shift the equilibrium toward the amide product. The proposed mechanism under thermal conditions is believed to involve either direct nucleophilic attack by the amine on the protonated carboxylic acid or a process assisted by a second molecule of the carboxylic acid acting as a proton shuttle.

The mechanism of amide formation can be catalyzed to proceed under milder conditions. For instance, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. In a DCC-mediated coupling, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (aniline) to form the amide (this compound) and the dicyclohexylurea byproduct.

Derivatization and Functionalization of this compound

This compound possesses three key sites for further chemical modification: the primary aromatic amine (the 3'-amino group), the secondary amide nitrogen (the anilide nitrogen), and the two benzene (B151609) rings. This trifecta of reactive sites allows for the synthesis of a diverse library of derivatives.

Modification at the Amine Moiety

The primary amino group at the 3'-position is a versatile handle for derivatization, with alkylation and diazotization being prominent examples.

Alkylation: The direct N-alkylation of primary aromatic amines can be challenging due to polyalkylation. However, selective mono-alkylation can be achieved. One method involves a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where a catalyst, such as a ruthenium complex, facilitates the reaction between an amine and an alcohol. The alcohol is temporarily oxidized to an aldehyde, which forms an imine with the amine that is then reduced in situ. This provides a green and efficient route to secondary amines. Another approach involves protecting the amine as a trifluoroacetyl derivative, which can then be alkylated with an alkyl iodide under basic conditions, followed by deprotection.

| Reaction | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |

| N-Alkylation | Alcohol, [Ru(p-cymene)Cl₂]₂ | Toluene, 100-110 °C | N-alkylated aniline | High | |

| N-Monomethylation | 1. (CF₃CO)₂O 2. CH₃I, K₂CO₃/Acetone | Step 2: Reflux | N-methylated aniline | High | |

| N,N-bis(acetoxyethyl)ation | Ethylene oxide, Acetic acid | Not specified | 3-[bis(2'-acetoxyethyl)amino]benzanilide | Not specified |

Diazotization: The 3'-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents. For example, in the Sandmeyer reaction, the diazonium group can be replaced with halides (-Cl, -Br) or cyanide (-CN) using the corresponding copper(I) salt. It can also be converted to a hydroxyl group (-OH) by warming in water or an iodo group (-I) with potassium iodide. A one-step process for simultaneous diazotization and coupling to form azo dyes has also been described.

Modification at the Anilide Nitrogen

The nitrogen atom of the anilide linkage is less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can be functionalized, most commonly through N-alkylation.

This transformation typically requires strong basic conditions to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile. Phase-transfer catalysis (PTC) has been shown to be an effective and economical method for the N-alkylation of benzanilides. In this approach, a catalyst like tetra-n-butyl ammonium hydrogen sulphate facilitates the transfer of the amidate anion from a solid or aqueous basic phase (e.g., powdered NaOH/K₂CO₃) into an organic phase where it can react with an alkylating agent (e.g., an alkyl halide). Microwave-assisted N-alkylation in the presence of a phase-transfer catalyst has also been reported as a rapid method.

| Reaction | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |

| N-Alkylation | Alkyl halide, powdered NaOH/K₂CO₃, Bu₄NHSO₄ (PTC) | Toluene, 2.5 - 6 hrs | N-alkyl-3'-aminobenzanilide | Up to 95% | |

| N-Alkylation | Alkyl halide, Phase Transfer Catalyst | Microwave irradiation | N-alkyl-3'-aminobenzanilide | Not specified |

Substitutions on the Benzene Rings

Electrophilic aromatic substitution (EAS) on the two benzene rings of this compound is complex due to the competing directing effects of the existing substituents.

Ring A (derived from 3-aminobenzoic acid): This ring contains the amino group (-NH₂) and the benzamido group (-CONH-Ph). The amino group is a powerful activating group and a strong ortho-, para-director. The benzamido group is deactivating. Therefore, electrophilic attack will be strongly directed by the amino group to the positions ortho and para to it (C2', C4', and C6').

Ring B (derived from aniline): This ring contains the amide N-H group (-NHCO-). This group is an activating, ortho-, para-director, though less powerful than an -NH₂ group. Electrophilic attack will be directed to the ortho and para positions of this ring.

Halogenation: The direct halogenation of anilines often leads to polysubstitution and para-products. However, recent methods have achieved high ortho-regioselectivity. Iron-catalyzed halogenation, for example using trichloroisocyanuric acid (for chlorination) or N-bromosuccinimide (for bromination) with an iron(III) sulfonate catalyst, can provide excellent yields and high selectivity for ortho-halogenation. This suggests that this compound could be selectively halogenated at the C2' and C6' positions.

Hydroxylation: Regioselective C-H hydroxylation offers a direct route to introduce a hydroxyl group. Studies on related benzanilide (B160483) structures have shown that Ru(II) catalysts tend to direct hydroxylation to the less sterically hindered ortho position of the benzoyl ring, while Pd(II) catalysts direct it to the ortho position of the aniline ring. This provides a predictable way to synthesize specific hydroxylated derivatives.

Acylation: Friedel-Crafts acylation of anilides is notoriously difficult because the basic nitrogen atom deactivates the Lewis acid catalyst. However, using highly active catalysts such as trifluoromethanesulfonate (B1224126) (triflate) salts of elements like Scandium (Sc) or Bismuth (Bi) can promote the reaction, typically at the para-position of the aniline-derived ring.

| Reaction | Reagents/Catalyst | Regioselectivity | Product Type | Yield | Reference |

| ortho-Chlorination | Trichloroisocyanuric acid, Fe(OTs)₃ | C2' and C6' positions | 2'-Chloro-3'-aminobenzanilide | Good to Excellent | |

| ortho-Bromination | N-Bromosuccinimide, Fe(OTs)₃ | C2' and C6' positions | 2'-Bromo-3'-aminobenzanilide | Good to Excellent | |

| C-H Hydroxylation | K₂S₂O₈, RuCl₂(p-cymene)₂ | Ortho-position of benzoyl ring | 3'-Amino-2-hydroxybenzanilide | High | |

| C-H Hydroxylation | PhI(OAc)₂, Pd(OAc)₂ | Ortho-position of aniline ring | 3'-Amino-2'-hydroxybenzanilide | High | |

| Friedel-Crafts Acylation | Acid anhydride, Bi(OTf)₃ | Para-position of aniline ring | 3'-Amino-4'-(acyl)benzanilide | High |

Biological Activity and Medicinal Chemistry of 3 Aminobenzanilide

Antimicrobial Activities of 3'-Aminobenzanilide and its Derivatives

The core structure of this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds with potential antimicrobial properties. ontosight.ai Derivatives incorporating moieties such as triazoles, imidazolidines, and coumarins have been a particular focus of antimicrobial research. researchgate.netnih.govchiet.edu.eg

The search for new antibacterial agents is driven by the rise of antibiotic-resistant bacteria. Derivatives based on the this compound structure have shown promise in this area. For instance, a series of 3-amino-1,2,4-triazole derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 μg/mL against various strains, including multidrug-resistant clinical isolates. researchgate.net Another study on novel imidazolidine-2,4-dione derivatives identified compounds with potent activity; for example, one derivative showed high activity against P. aeruginosa with a MIC of 0.25 μg/mL, and others were effective against K. pneumoniae and E. faecalis with MICs of 2 μg/mL. nih.gov

Similarly, coumarin (B35378) derivatives have been investigated for their antibacterial effects. chiet.edu.eg One study synthesized a new coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), which showed inhibitory zones ranging from 15 to 22 mm against bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. jmchemsci.com Schiff base complexes derived from related diamine structures also exhibit enhanced antibacterial activity compared to the ligand alone, with significant inhibition observed against Escherichia coli and Staphylococcus aureus. scielo.org.za

Table 1: Antibacterial Activity of Selected Amide/Anilide Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole Derivatives | S. aureus | 1-64 | researchgate.net |

| 3-Amino-1,2,4-triazole Derivatives | Gram-negative bacteria | 1-64 | researchgate.net |

| Imidazolidine-2,4-dione Derivative (3g) | P. aeruginosa | 0.25 | nih.gov |

| Imidazolidine-2,4-dione Derivatives (3e, 3h) | K. pneumoniae | 2 | nih.gov |

| Imidazolidine-2,4-dione Derivative (3g) | E. faecalis | 2 | nih.gov |

| Thiatriazine-1,1-dioxide Derivative (2) | S. epidermidis ATCC 14990 | 32 | ajol.info |

In addition to antibacterial properties, derivatives containing the anilide scaffold have been evaluated for their antifungal potential. While some 3-amino-1,2,4-triazole derivatives showed only low to moderate activity against Candida albicans researchgate.net, other structural modifications have yielded more potent results. For example, a series of pyrazoline derivatives were synthesized and tested against several fungal strains, with one compound exhibiting potent antifungal activity with a MIC of 6.25 µg/mL across all tested strains (Candida albicans, Candida tropicalis, and Candida parapsilosis). nih.gov

Derivatives of 4H-3,1-benzothiazine, which can be synthesized from o-aminobenzanilides, have also demonstrated strong antifungal effects against various molds, yeasts, and dermatophytes. nih.gov Furthermore, certain imidazolidine-2,4-dione derivatives showed significant potency; one compound was more active against C. albicans (MIC: 0.25 μg/mL) than the standard drug clotrimazole, while others were highly effective against A. fumigatus and M. audouinii. nih.gov Coumarin and streptochlorin (B611036) derivatives have also been identified as having noteworthy antifungal activities. chiet.edu.egnih.govmdpi.com

Table 2: Antifungal Activity of Selected Amide/Anilide Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline Derivative (4c) | C. albicans, C. tropicalis, C. parapsilosis | 6.25 | nih.gov |

| Imidazolidine-2,4-dione Derivative (3b) | C. albicans | 0.25 | nih.gov |

| Imidazolidine-2,4-dione Derivative (3g) | A. fumigatus | 2 | nih.gov |

| Imidazolidine-2,4-dione Derivative (3c) | M. audouinii | 4 | nih.gov |

| Streptochlorin Derivative (3a) | Botrytis cinerea | >85% inhibition at 50 µg/mL | mdpi.com |

Anti-inflammatory Properties of this compound

Common in vitro assays for anti-inflammatory activity measure a compound's ability to interfere with key inflammatory processes. One such method is the inhibition of protein denaturation, as denaturation of tissue proteins is a well-documented cause of inflammation. neelain.edu.sd Studies have used this assay to evaluate the dose-dependent anti-inflammatory potential of various natural and synthetic compounds. neelain.edu.sdjournalgrid.com

Another widely used model involves measuring the inhibition of nitric oxide (NO) production in macrophage cell lines (like RAW 264.7) stimulated by lipopolysaccharide (LPS). ijpsonline.compsu.ac.th Since overproduction of NO is a hallmark of inflammatory conditions, its inhibition is a key indicator of anti-inflammatory activity. psu.ac.th Additionally, assays that measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial. ijpsonline.comnih.gov These enzymes are central to the arachidonic acid pathway, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. ijpsonline.com

To confirm anti-inflammatory effects in a living system, several in vivo models are employed. The carrageenan-induced paw edema model in rodents is a standard for assessing acute inflammation. scielo.br In this model, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling. The ability of a test compound to reduce this edema indicates its anti-inflammatory potential. scielo.brmdpi.comnih.gov This model is useful for evaluating the effects of drugs on mediators like prostaglandins. scielo.br

Another model is the arachidonic acid-induced ear edema test, which helps to elucidate a compound's mechanism of action, particularly its effect on the COX and LOX pathways. nih.gov Chronic inflammation can be studied using the granuloma model, where the weight of granulomatous tissue formed in response to a foreign body is measured to assess the efficacy of an anti-inflammatory agent. nih.gov Studies on valencene, a sesquiterpene, showed it significantly inhibited paw edema, reduced leukocyte recruitment, and lowered levels of pro-inflammatory cytokines like IL-1β and TNF-α in animal models. nih.gov

Anticancer Potential of this compound and Analogues

The benzanilide (B160483) scaffold is present in various compounds investigated for their anticancer properties. ontosight.ai Research has focused on synthesizing analogues and derivatives that exhibit cytotoxic activity against various cancer cell lines.

For example, a study on azatetracyclic derivatives showed that certain compounds were highly effective at inhibiting the growth of multiple cancer cell lines. mdpi.com One azide (B81097) derivative, in particular, demonstrated very good lethality against the majority of cell lines tested, with lethality ranging from 2% to 99%. mdpi.com Another monobrominated derivative also showed significant anticancer activity. mdpi.com

Quinazolinone derivatives have also been evaluated for their anticancer effects. Two specific derivatives, P(3a) and P(3d), displayed better cytotoxic activity than other analogues on a panel of six cancer cell lines, with notable effects on B16F10 (melanoma), HCT116 (colon), and MCF7 (breast) cells. nih.gov Furthermore, treatment with one of these compounds significantly increased the survival rate of tumor-bearing mice by suppressing tumor volume. nih.gov In another study, 4H-3,1-benzothiazine derivatives, synthesized from o-aminobenzanilides, were tested for their antiproliferative properties against a human breast cancer (T47D) cell line, with some compounds showing activity comparable to the chemotherapy drug cisplatin. nih.gov The development of 1,2,3-triazole derivatives has also yielded compounds with promising antiproliferative activity, with IC50 values in the micromolar range against various cancer cells. biointerfaceresearch.com

Table 3: Anticancer Activity of Selected Anilide Analogues and Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Azatetracyclic Derivative (5a, azide) | Various cell lines | % Lethality | 2-99% | mdpi.com |

| Azatetracyclic Derivative (3b, monobrominated) | Non-small cell lung (NCI-H522) | % Lethality | 55% | mdpi.com |

| Quinazolinone Derivative (P(3a)) | Melanoma (B16F10) | Cytotoxicity | High | nih.gov |

| Quinazolinone Derivative (P(3d)) | Colon (HCT116) | Cytotoxicity | High | nih.gov |

| 4H-3,1-benzothiazine Derivatives | Breast (T47D) | Antiproliferative | Activity comparable to cisplatin | nih.gov |

Cell Proliferation and Cytotoxicity Assays

Information specifically detailing the effects of this compound in cell proliferation and cytotoxicity assays is not extensively available in the reviewed scientific literature. Typically, these assays are fundamental in drug discovery to evaluate a compound's impact on cell growth and its potential to be toxic to cells. nih.gov Methodologies for these assessments are diverse and can include measuring metabolic activity, cell membrane integrity, and DNA synthesis. nih.gov

While direct studies on this compound are scarce, a related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was evaluated for its cytotoxicity in Vero cells, showing a 50% cytotoxic concentration (TC50) of 620 µM, which was considered low. molaid.com Another related compound class, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides, underwent cytotoxicity screening against several cancer cell lines (A549, DU145, B16-F10, and HepG2) and a non-cancerous cell line (CHO-K1). nih.gov

Apoptosis Induction Mechanisms

Specific research detailing the apoptosis induction mechanisms of this compound is limited. However, the closely related compound, 3-Aminobenzamide (B1265367) (3-AB), is known to influence programmed cell death. sigmaaldrich.comnih.gov Studies on 3-AB show that it can enhance cell death by interfering with the rejoining of DNA strand breaks that can be caused by alkylating agents or ionizing radiation. sigmaaldrich.com The process of apoptosis is critical in cancer treatment and involves the activation of specific proteins called caspases, which are essential for executing cell death. nih.gov In some contexts, the cleavage of poly(ADP-ribose) polymerase (PARP) is a recognized marker of apoptosis. nih.gov For instance, the anti-apoptotic effect of 3-AB has been investigated in the context of multiple organ damage induced by gamma irradiation in rats, where it was shown to protect against changes that lead to cell death. nih.gov

Enzyme Inhibition Studies (e.g., PARP Inhibition for Related Benzamides)

While enzyme inhibition studies focusing specifically on this compound are not widely documented, extensive research exists for the related benzamide (B126), 3-Aminobenzamide (3-AB), which is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). sigmaaldrich.comnih.gov

PARP is a nuclear enzyme critical for cellular responses to DNA damage and plays a significant role in DNA repair. nih.gov In the presence of DNA damage, PARP becomes activated and synthesizes poly(ADP-ribose) chains, a process that signals and recruits other DNA repair enzymes. 3-Aminobenzamide inhibits this activity. sigmaaldrich.comnih.gov This inhibition disrupts the DNA repair process, which can lead to enhanced cell death, particularly in cancer cells that already have compromised DNA repair pathways. sigmaaldrich.com Because of this mechanism, PARP inhibitors are considered valuable in cancer therapy, both as standalone treatments and in combination with radiation or chemotherapy. nih.gov The inhibition of PARP by compounds like 3-AB can prevent the repair of DNA damage, leading to cell dysfunction or apoptosis. nih.gov

Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, noncompetitive, or irreversible. libretexts.orgteachmephysiology.com A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, while a noncompetitive inhibitor binds to an allosteric site, a location distinct from the active site. libretexts.orgteachmephysiology.com Irreversible inhibitors often form strong, covalent bonds with the enzyme. libretexts.org The therapeutic application of enzyme inhibitors is widespread, with examples including cyanide, a non-competitive inhibitor of an enzyme in the electron transport chain, and penicillin, which irreversibly inhibits an enzyme essential for bacterial cell wall synthesis. teachmephysiology.com

Anticonvulsant Activity of this compound

A series of 3'-aminobenzanilides, which are derivatives of ring-alkylated anilines, have been synthesized and assessed for their anticonvulsant properties. nih.gov These compounds were evaluated in mice using standard screening tests, including the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scMet) test, to determine their efficacy against seizures. nih.gov Neurologic deficit, a measure of potential toxicity, was concurrently assessed using the rotorod assay. nih.gov

The research was part of broader studies aimed at understanding the relationship between the structure of benzamides and their anticonvulsant effects. nih.govnih.gov Within the series of tested compounds, the this compound derived from 2,6-dimethylaniline (B139824) proved to be the most potent compound against MES-induced seizures. nih.gov This specific derivative demonstrated a median effective dose (ED50) of 13.48 mg/kg and a protective index (PI = TD50/ED50) of 21.11, indicating a favorable profile when compared to established anticonvulsant drugs like phenobarbital (B1680315) and phenytoin. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound

Systematic Structural Modifications and Biological Response

Structure-activity relationship (SAR) studies for 3'-aminobenzanilides have focused on understanding how chemical modifications to the molecule's structure influence its anticonvulsant activity. nih.govnih.gov A key area of investigation has been the substitution on the N-phenyl ring (the aniline (B41778) portion) of the benzanilide scaffold. nih.gov

In a study by Clark et al., a series of 3'-aminobenzanilides with different alkyl substitutions on the aniline ring were synthesized and evaluated. nih.gov The goal was to map how the size and position of these alkyl groups affected the anticonvulsant potency (measured by ED50 in the MES test) and neurotoxicity (measured by TD50 in the rotorod test). nih.gov

The results indicated that the nature of the substitution on the N-phenyl ring is a critical determinant of anticonvulsant activity. The most effective compound in the series was 3'-Amino-N-(2,6-dimethylphenyl)benzamide, which exhibited high potency against MES-induced seizures and a significant protective index. nih.gov This suggests that di-substitution at the 2 and 6 positions of the N-phenyl ring is beneficial for activity. In contrast, the unsubstituted parent compound, 3'-Amino-N-phenylbenzamide, was inactive at the tested dose. nih.gov

Anticonvulsant Activity of this compound Derivatives

| Compound (Substituent on N-phenyl ring) | MES Screen (Dose mg/kg) | Anti-MES Activity (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| Unsubstituted | 300 | >300 | --- | --- |

| 2-Methyl | 100 | 44.52 | 196.8 | 4.42 |

| 3-Methyl | 300 | >300 | --- | --- |

| 4-Methyl | 300 | >300 | --- | --- |

| 2,3-Dimethyl | 100 | >100 | --- | --- |

| 2,4-Dimethyl | 100 | >100 | --- | --- |

| 2,5-Dimethyl | 100 | 83.18 | >300 | >3.61 |

| 2,6-Dimethyl | 30 | 13.48 | 284.6 | 21.11 |

| 2-Ethyl | 100 | >100 | --- | --- |

| 2,6-Diethyl | 30 | 17.51 | 145.4 | 8.30 |

| 2-Isopropyl | 300 | >300 | --- | --- |

Data sourced from Clark et al., J Med Chem. 1986. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models help predict the activity of new, unsynthesized compounds, guiding medicinal chemists in their efforts to optimize lead compounds. nih.gov

While specific QSAR models developed exclusively for this compound anticonvulsants were not identified in the reviewed literature, the systematic SAR data available for this class of compounds provides a strong foundation for such an analysis. nih.gov A QSAR study would involve calculating various molecular descriptors for the this compound derivatives, which quantify their physicochemical properties (e.g., hydrophobicity, electronic properties, and steric size). These descriptors would then be statistically correlated with the observed anticonvulsant activity (e.g., ED50 values) to generate a predictive model.

For related compound classes, such as N-pyridyl and pyrimidine (B1678525) benzamides with KCNQ2/Q3 potassium channel opening activity, 3D-QSAR models have been successfully developed. researchgate.net These models identified key pharmacophoric features—such as hydrogen bond donors, hydrophobic regions, and aromatic rings—that are crucial for biological activity. researchgate.net Similarly, QSAR models for other anticonvulsants have been used to guide the discovery of novel active compounds. nih.govscirp.org Applying a similar QSAR approach to the this compound series could further elucidate the structural requirements for potent anticonvulsant effects and accelerate the design of new drug candidates.

Pharmacophore Elucidation and Lead Optimization

The development of this compound analogues into viable drug candidates hinges on a deep understanding of their structure-activity relationships (SAR). This process involves identifying the essential three-dimensional arrangement of chemical features responsible for biological activity—the pharmacophore—and systematically modifying the molecule to enhance its therapeutic properties, a process known as lead optimization.

Pharmacophore Elucidation: The pharmacophore of a this compound-based compound generally consists of several key features: a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide N-H), and two aromatic rings that can engage in hydrophobic and pi-stacking interactions. The meta-position of the amino group on one of the aniline rings is a critical determinant of the molecule's spatial and electronic properties, influencing how it fits into a biological target. For instance, in the context of anticonvulsant activity, the relative orientation of the two phenyl rings and the presence of the amide linker are considered crucial for interaction with neuronal ion channels. ucl.ac.beslideshare.net In the development of histone deacetylase (HDAC) inhibitors, a related scaffold, 2-aminobenzanilide (B1266236), establishes a pharmacophore where the ortho-amino group acts as a key zinc-binding group, a feature that highlights the importance of the amino group's placement on the phenyl ring. researchgate.netnih.gov

Lead Optimization: Once a lead compound like this compound shows biological activity, lead optimization aims to improve its potency, selectivity, and pharmacokinetic profile. nsf.gov For aminobenzanilide derivatives, this often involves several strategies:

Ring Substitution: Adding various substituents to the phenyl rings can modulate activity. In studies on related aminobenzanilides with anticonvulsant properties, the addition of alkyl groups, such as in the 2,6-dimethylaniline derivative of 3-aminobenzanilide, was found to significantly increase potency against maximal electroshock (MES) induced seizures. nih.govresearchgate.net

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties but may improve the molecule's behavior. For example, the amide linker could be replaced with a urea (B33335) or sulfonamide to alter hydrogen bonding capacity and conformational flexibility.

Scaffold Modification: The core structure itself can be altered. Research on related anticonvulsants has explored replacing the piperidine (B6355638) ring with various cycloalkanes or opening the ring to create more flexible structures, which can lead to changes in activity and neurotoxicity. capes.gov.br

Mechanisms of Action of this compound at the Molecular Level

Understanding how this compound and its derivatives function at a molecular level is crucial for their rational development as therapeutic agents. This involves identifying their specific biological targets and characterizing the precise interactions that lead to a pharmacological effect.

Target Identification and Validation

The this compound scaffold has been implicated in several distinct biological activities, suggesting it can interact with multiple classes of targets.

Anticonvulsant Activity: A primary area of investigation for aminobenzanilides is their role as anticonvulsants. nih.gov The mechanism for many established antiepileptic drugs involves the modulation of voltage-gated ion channels, such as sodium or calcium channels. wikipedia.orgepilepsysociety.org.uknih.gov By blocking these channels, the drugs can reduce excessive neuronal firing that characterizes seizures. epilepsysociety.org.uk While the precise target for this compound itself is not definitively established in the provided literature, its structural similarity to other benzamide anticonvulsants suggests a likely interaction with these neuronal ion channels. ucl.ac.be

HDAC Inhibition: While much of the research focuses on the 2-aminobenzanilide isomer, the benzanilide scaffold is a well-established framework for histone deacetylase (HDAC) inhibitors. researchgate.netnih.govnih.gov HDACs are a class of enzymes that play a critical role in epigenetic regulation and are validated targets for cancer therapy. nih.govgoogle.com The activity of these inhibitors relies on a specific "cap-linker-zinc-binding group" structure. It is plausible that this compound derivatives could be designed to interact with the active site of HDAC enzymes, although they would require modification to incorporate an effective zinc-binding moiety.

DNA Minor Groove Binding: Derivatives of this compound have been used as building blocks for compounds designed to bind to the minor groove of DNA. csic.es The elongated and relatively planar shape of these molecules allows them to fit within the narrow groove of the DNA helix, particularly at AT-rich sequences. esr.ieiupac.org This interaction can interfere with DNA replication and transcription, a mechanism that is exploited for antimicrobial and antitumor agents. esr.ie

Molecular Interactions and Binding Studies

The specific interactions between this compound derivatives and their targets are key to their biological function.

Interaction with Ion Channels: For anticonvulsant action, molecular modeling studies of related benzanilides suggest that the molecule adopts a specific conformation where the two aromatic rings are held at a particular angle by the amide linker. ucl.ac.be This spatial arrangement is critical for fitting into the binding site on a voltage-gated sodium channel, where it can establish hydrophobic and hydrogen bonding interactions to stabilize the channel in an inactive state.

Interaction with HDACs: In the case of HDAC inhibition by related aminobenzanilides, the primary interaction involves the amino group coordinating with the zinc ion located at the bottom of the enzyme's active site tunnel. nih.gov The rest of the molecule, including the benzamide core, positions itself along the tunnel, making hydrophobic and van der Waals contacts with the amino acid residues lining the pocket. researchgate.net

Interaction with DNA: As DNA minor groove binders, dicationic derivatives synthesized from this compound rely on a combination of forces. csic.es These include electrostatic interactions between the positively charged parts of the molecule and the negatively charged phosphate (B84403) backbone of DNA, as well as hydrogen bonds and van der Waals forces between the compound and the edges of the base pairs within the groove. esr.ieiupac.org Molecular docking studies can help visualize these interactions and predict the preferred binding orientation. nih.govmdpi.com

Pharmacological Profiling and Preclinical Evaluation Considerations for this compound Analogues

Pharmacological Profiling: The initial screening of analogues often involves a battery of tests to determine their potency and selectivity.

Anticonvulsant Screening: For anticonvulsant candidates, this includes standardized animal models such as the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMet) test, which is predictive of efficacy against absence seizures. nih.govucl.ac.be A key metric derived from these studies is the Protective Index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI indicates a wider therapeutic window. nih.gov

Enzyme and Cell-Based Assays: For candidates like HDAC inhibitors, profiling involves testing against a panel of different HDAC isoforms to determine selectivity. researchgate.netnih.gov This is followed by cell-based assays using various cancer cell lines to measure anti-proliferative activity (e.g., IC50 values). researchgate.net

The following table presents data for a potent anticonvulsant analogue derived from 3-aminobenzanilide, illustrating the type of data generated during pharmacological profiling.

| Compound | Test Animal | Anti-MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |

| 3-aminobenzanilide derived from 2,6-dimethylaniline | Mouse | 13.48 | 284.5 | 21.11 | nih.gov |

Table 1: Anticonvulsant activity of a key this compound analogue.

Preclinical Evaluation Considerations: Beyond primary efficacy, preclinical studies must evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogues. nih.gov This includes assessing metabolic stability using liver microsomes, determining aqueous solubility, and measuring cell permeability to predict oral bioavailability. mdpi.comnih.gov These studies are critical for optimizing the lead compound's structure to ensure it can reach its target in the body in sufficient concentrations and for an appropriate duration, without being rapidly metabolized or failing to be absorbed. nsf.gov

Computational Chemistry and Molecular Modeling of 3 Aminobenzanilide

Density Functional Theory (DFT) Calculations for 3'-Aminobenzanilide

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a dominant tool in chemistry for calculating molecular properties because it can provide accuracy comparable to more complex methods at a lower computational cost. redalyc.orgscirp.org DFT calculations for this compound would focus on optimizing its molecular geometry to a stable energy minimum, which then serves as the basis for calculating various electronic and reactive properties. nih.gov

The electronic structure of a molecule dictates its physical and chemical properties. An analysis for this compound would involve examining the distribution of electrons within the molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scirp.org

Another critical component is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential near the hydrogen atoms of the amide and amine groups.

Table 1: Example of Calculated Electronic Properties for this compound This table presents typical electronic property data that would be obtained from DFT calculations. The values are illustrative.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

Reactivity Predictions

DFT provides a framework for quantifying chemical reactivity through various descriptors. redalyc.org These "conceptual DFT" indices help predict how and where a molecule is likely to react. For this compound, these descriptors can elucidate its behavior as a nucleophile or electrophile and identify the most reactive sites within the molecule. researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A large HOMO-LUMO gap generally implies high hardness and low reactivity. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These global descriptors provide a general overview of the molecule's reactivity, while local descriptors, such as Fukui functions, can predict which specific atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Example of Conceptual DFT Reactivity Descriptors for this compound This table shows representative values for reactivity descriptors derived from DFT calculations. The values are for illustrative purposes.

| Descriptor | Formula | Description | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer | 4.6 |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness | 0.22 |

| Electronegativity (χ) | -μ | Power to attract electrons | 3.5 |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 1.33 |

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. dovepress.com MD simulations provide detailed information on the conformational flexibility and dynamic interactions of a molecule like this compound, which are difficult to access through static modeling alone. nih.gov The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the molecule behaves in a specific environment, such as in solution. dovepress.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. wikipedia.org this compound has several rotatable bonds, primarily the C-N amide bond and the C-C bond connecting the two aromatic rings. Rotation around these bonds gives rise to various conformers with different energies. organicchemistrytutor.com

MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. mdpi.com The most stable conformation (the global minimum) is the one the molecule is most likely to adopt. For this compound, analysis would focus on the relative orientation of the two phenyl rings and the planarity of the amide linkage.

Table 3: Example of Conformational Analysis of this compound This illustrative table shows hypothetical results from a conformational search, identifying different rotamers based on a key dihedral angle and their relative energies.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.0 | 75% |

| Gauche 1 | ~60° | 1.5 | 12% |

| Gauche 2 | ~-60° | 1.5 | 12% |

| Eclipsed (Transition State) | ~0° | 4.0 | <1% |

Ligand-Target Interactions

MD simulations are instrumental in studying how a ligand, such as this compound, interacts with a biological target, like an enzyme or receptor. frontiersin.org After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the ligand-target complex to assess the stability of the pose and characterize the key intermolecular forces involved. mdpi.com

These interactions include:

Hydrogen Bonds: Between the amide and amine groups of this compound and polar residues in the target's binding site.

Van der Waals Forces: Non-specific interactions between the aromatic rings and hydrophobic pockets of the target.

Pi-Stacking: Interactions between the phenyl rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the target. youtube.com

Analyzing the trajectory of the simulation can reveal which interactions are most persistent and crucial for binding affinity. mdpi.com

Table 4: Example of Ligand-Target Interactions for this compound in a Hypothetical Kinase Binding Site This table provides an example of the types of interactions and the specific amino acid residues that could be involved in binding, as revealed by MD simulations.

| Interaction Type | Ligand Group | Target Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | Asp145 (Oxygen) | 2.9 |

| Hydrogen Bond | Amine N-H | Glu91 (Oxygen) | 3.1 |

| Hydrogen Bond | Carbonyl C=O | Lys72 (Nitrogen) | 3.0 |

| Pi-Stacking | Phenyl Ring 1 | Phe80 | 3.8 |

| Hydrophobic | Phenyl Ring 2 | Val55, Leu135 | N/A |

In Silico ADME Prediction for this compound Analogues

In silico ADME prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. mdpi.com These predictions are vital in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to filter out those likely to fail later on. nih.gov For this compound, ADME studies would likely be performed on a series of its analogues to understand how structural modifications affect their drug-like properties. lookchem.comdergipark.org.tr

Commonly predicted properties include adherence to established guidelines like Lipinski's Rule of Five, as well as predictions of aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes. imist.ma

Table 5: Illustrative In Silico ADME Predictions for Hypothetical this compound Analogues This table shows a typical output from an in silico ADME prediction tool for a set of hypothetical analogues, assessing their drug-likeness.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted GI Absorption |

| This compound | 212.25 | 1.9 | 2 | 2 | 0 | High |

| Analogue 1 (4'-fluoro) | 230.24 | 2.1 | 2 | 2 | 0 | High |

| Analogue 2 (3'-nitro) | 257.24 | 2.0 | 1 | 4 | 0 | High |

| Analogue 3 (N-methyl) | 226.28 | 2.2 | 1 | 2 | 0 | High |

Molecular Docking Studies of this compound with Biological Targets

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from in silico analyses of its structural analogs, namely N-phenylbenzamide and 3-aminobenzamide (B1265367) derivatives. These studies provide a strong predictive framework for understanding the potential binding modes and biological targets of this compound.

Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug design for predicting the binding affinity and interaction of a small molecule ligand with the active site of a target protein.

Interactions with Protein Kinases:

Derivatives of N-phenylbenzamide, the core structure of this compound, have been extensively studied as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. scirp.orgnih.gov In silico studies have shown that N-phenylbenzamide derivatives can effectively bind to the ATP-binding site of various kinases. scirp.orgscirp.org The N-phenylbenzamide linker is a key structural feature that has been utilized in the design of kinase inhibitors. scirp.org For instance, docking studies of imidazole-based N-phenylbenzamide derivatives with ABL1 kinase, a target in chronic myeloid leukemia, revealed excellent binding affinities. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic interactions within the kinase's active site. nih.gov

Table 1: Predicted Interactions of N-Phenylbenzamide Analogs with Protein Kinases

| Derivative Class | Target Kinase | Key Interactions | Reference |

|---|---|---|---|

| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Hydrogen bonds, Hydrophobic interactions | nih.gov |

Interactions with Poly (ADP-ribose) Polymerase (PARP):

The 3-aminobenzamide moiety is a well-known pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are involved in DNA repair and are significant targets in oncology. researchgate.netunizar.ac.idtjnpr.org Molecular docking studies have shown that 3-aminobenzamide occupies the NAD+ binding site of PARP-1. researchgate.net The interactions are characterized by substrate-specific contacts, including hydrogen bonds with residues like Gly863 and π-stacking interactions with Tyr907. researchgate.net In a study on PARP2, 3-aminobenzamide was used as a standard inhibitor, and its binding mode involved hydrogen bonds with GLU558, TRP427, and HIS428, as well as hydrophobic interactions with GLY429 and SER470. unizar.ac.idtjnpr.org

Table 2: Molecular Docking Details of 3-Aminobenzamide with PARP Enzymes

| Target Enzyme | PDB ID | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| PARP-1 | - | Gly863, Tyr907 | Hydrogen Bonds, π-stacking | researchgate.net |

Antimicrobial Targets:

The N-phenylbenzamide scaffold has also been investigated for its potential antibacterial and antifungal activities. nih.govmdpi.com In silico docking studies were performed on enzymes such as Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa) for antibacterial activity and aspartic proteinases for antifungal activity. nih.gov These studies help in understanding the structural basis for the observed biological activities and guide the development of more potent antimicrobial agents. nih.govmdpi.com

Based on these extensive studies of its core components, it is highly probable that this compound would exhibit significant binding affinity for both protein kinases and PARP enzymes. The presence of the N-phenylbenzamide backbone suggests potential interactions within the ATP-binding pocket of various kinases, while the 3-amino group on the benzoyl ring strongly indicates a favorable binding mode within the NAD+ pocket of PARP enzymes. The specific interactions would likely involve a combination of hydrogen bonds formed by the amide and amino groups, as well as hydrophobic and π-stacking interactions contributed by the two phenyl rings. These computational predictions underscore the potential of this compound as a lead compound for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Material Science Applications of 3 Aminobenzanilide

Polymer Science Applications of 3'-Aminobenzanilide

The presence of a primary amine group makes this compound a valuable monomer for the synthesis of various polymers, particularly aromatic polyamides (aramids) and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and protective apparel.

This compound can be integrated into polymer backbones through polycondensation reactions. The amino group of this compound can react with carboxylic acid derivatives, such as diacyl chlorides, to form amide linkages. When reacted with a dicarboxylic acid chloride, this process leads to the formation of an aromatic polyamide.

The general reaction for the formation of a polyamide from an aromatic diamine and a diacyl chloride is as follows:

n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NHOC-Ar'-CO-]n + 2n HCl

While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, its structural similarity to other aromatic diamines used in the synthesis of high-performance aramids suggests its potential as a monomer. For instance, related compounds like 4,4'-diaminobenzanilide (B1630359) have been successfully used to synthesize aromatic polyamides with good thermal stability. The introduction of the benzanilide (B160483) moiety into the polymer chain is expected to impart a degree of rigidity and thermal resistance to the resulting material.

The incorporation of this compound into polymer structures can lead to the development of novel materials with tailored properties. The benzanilide group can influence the polymer's solubility, thermal behavior, and mechanical characteristics. By carefully selecting the co-monomers to be polymerized with this compound, polymers with a specific balance of properties can be engineered.

For example, copolymerization with flexible aliphatic diamines could enhance the processability of the resulting polyamide, while copolymerization with other rigid aromatic diamines could further enhance its thermal and mechanical properties. The pendant benzoyl group in the polymer chain may also affect inter-chain interactions, potentially influencing the polymer's crystallinity and morphology.

Dye Chemistry Applications of this compound

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The amino group in this compound can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

The synthesis of an azo dye typically involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine.

While specific research detailing the synthesis of azo dyes from this compound is not widely published, the well-established principles of azo dye chemistry strongly support its utility as a diazo component. For instance, the structurally related compound 4,4′-diaminobenzanilide has been investigated as a non-carcinogenic substitute for benzidine (B372746) in the synthesis of direct dyes. This precedent suggests that this compound could similarly serve as a valuable intermediate in the production of various azo dyes. The final color of the dye would depend on the chemical nature of the coupling component used.

Liquid Crystalline Behavior of this compound Derivatives

The rigid, rod-like structure of the benzanilide core makes it a suitable building block for the design of thermotropic liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecular arrangement in a liquid crystal phase can be influenced by external stimuli, such as electric fields, making them essential components in display technologies.

Table of Benzanilide-based Liquid Crystal Dimers and their Phase Transitions google.com

| Compound | Transition | Temperature (°C) |

| Secondary Amide Dimer 1 | Crystal to Nematic | 150 |

| Nematic to Isotropic | 210 | |

| Secondary Amide Dimer 2 | Crystal to Twist-Bend Nematic | 125 |

| Twist-Bend Nematic to Nematic | 145 | |

| Nematic to Isotropic | 190 | |

| N-Methylated Dimer 1 | Crystal to Nematic | 110 |

| Nematic to Isotropic | 135 | |

| N-Methylated Dimer 2 | Crystal to Isotropic | 160 |

This table is based on data for representative benzanilide-based liquid crystal dimers and illustrates the impact of molecular structure on phase behavior. Specific transition temperatures would vary for derivatives of this compound.

Advanced Material Development utilizing this compound

The versatile chemical nature of this compound makes it a candidate for the development of various advanced materials, including functional coatings.

Functional coatings are thin films applied to surfaces to impart specific properties, such as corrosion resistance, flame retardancy, or antimicrobial activity. The aromatic amine functionality of this compound suggests its potential use as a precursor or additive in the formulation of protective coatings.

Aromatic amines are known to be used in the development of corrosion-resistant coatings for metals. While direct studies on this compound for this application are limited, related aromatic amine compounds have been shown to be effective. The mechanism often involves the formation of a passive layer on the metal surface that inhibits corrosion. It is conceivable that this compound could be incorporated into coating formulations, either as a monomer in a polymeric binder or as an additive, to enhance the corrosion protection of the underlying substrate. Further research would be needed to evaluate its efficacy and mechanism of action in this context.

Optoelectronic Materials

The incorporation of this compound and its derivatives into the backbone of aromatic polyamides and polyimides has been explored for the development of high-performance materials suitable for optoelectronic applications. These polymers often exhibit a desirable combination of thermal stability, solubility, and mechanical integrity, which are critical for the fabrication and longevity of optoelectronic devices. Research in this area has focused on synthesizing novel polymers and characterizing their fundamental properties to assess their potential in this high-technology sector.

One area of investigation involves the synthesis of polyamides and poly(N-phenylamide-imide)s from diamines that contain the benzanilide moiety. For instance, novel aromatic polyamides and polyimides have been successfully synthesized from the diamine N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine, a derivative of this compound. ntu.edu.tw These polymers were prepared through methods such as direct phosphorylation polycondensation and a conventional two-stage polycondensation followed by chemical imidization. ntu.edu.tw

The resulting polymers are largely amorphous and demonstrate excellent solubility in a range of organic solvents, including N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). ntu.edu.tw This solubility is a significant advantage for processing, as it allows for the formation of thin films via solution casting, a common fabrication technique for optoelectronic devices. The films produced from these polymers are described as transparent, tough, and flexible, with high tensile strengths, indicating good mechanical robustness. ntu.edu.tw

Thermal stability is a crucial parameter for optoelectronic materials, as devices can generate heat during operation. The polyamides and polyimides derived from the this compound-related diamine exhibit impressive thermal properties. The glass-transition temperatures (Tg), which indicate the temperature at which the polymer transitions from a rigid to a more flexible state, are in the range of 196–229 °C for the polyamides and 230–258 °C for the polyimides. ntu.edu.tw Furthermore, the decomposition temperatures for 10% weight loss for the polyimides are reported to be above 500 °C in both nitrogen and air atmospheres, highlighting their excellent thermal stability. ntu.edu.tw

The specific optical and electronic properties, such as energy levels, charge carrier mobility, and performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), of polymers derived directly from this compound are not extensively detailed in the available research. However, the fundamental properties of the related polyamides and polyimides suggest that incorporating the this compound structure can lead to materials with the prerequisite physical characteristics for use in optoelectronics.

Research Findings on a this compound Derivative in Polymer Synthesis

A study on novel aromatic poly(N-phenylamide-amide)s and poly(N-phenylamide-imide)s synthesized from N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine provides valuable insights into the properties that can be expected from polymers containing a this compound-like structure. ntu.edu.tw

Table 1: Thermal Properties of Poly(N-phenylamide-imide)s Data sourced from a study on polymers derived from N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. ntu.edu.tw

| Polymer Designation | Dianhydride Used | Glass Transition Temperature (Tg), °C | Decomposition Temperature (Td), °C (10% weight loss) |

| 5a | Pyromellitic dianhydride (PMDA) | 258 | 535 (in N2), 521 (in air) |

| 5b | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 255 | 558 (in N2), 545 (in air) |

| 5c | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 251 | 542 (in N2), 533 (in air) |

| 5d | 4,4'-Oxydiphthalic dianhydride (ODPA) | 230 | 549 (in N2), 530 (in air) |

| 5e | Diphenylsulfone-3,3',4,4'-tetracarboxylic dianhydride (DSDA) | 256 | 531 (in N2), 518 (in air) |

| 5f | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 243 | 528 (in N2), 515 (in air) |

Table 2: Mechanical Properties and Solubility of Polymer Films Data for films cast from polymers derived from N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. ntu.edu.tw

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Solubility in NMP |

| Poly(N-phenylamide-imide)s | 98 - 112 | 8 - 12 | Soluble |

| Poly(N-phenylamide-amide)s | 85 - 103 | 7 - 11 | Soluble |

These findings underscore the potential of incorporating the this compound structural motif into polymers to create materials with a favorable balance of properties for optoelectronic applications. The combination of high thermal stability, good solubility for ease of processing, and robust mechanical properties are key attributes for the development of reliable and durable optoelectronic devices.

Coordination Chemistry of 3 Aminobenzanilide

Synthesis and Characterization of 3'-Aminobenzanilide Metal Complexes

There is no specific information available in the searched literature regarding the synthesis and characterization of metal complexes with this compound.

Ligand Properties and Coordination Modes of this compound

This compound possesses two potential donor sites for coordination with metal ions: the nitrogen atom of the amino group (-NH₂) and the oxygen atom of the amide carbonyl group (C=O). This allows it to potentially act as a monodentate ligand, coordinating through either the nitrogen or the oxygen, or as a bidentate ligand, forming a chelate ring by coordinating through both atoms. The specific coordination mode would depend on various factors, including the metal ion, the solvent system, and the reaction conditions. However, no experimental studies were found to confirm its coordination behavior.

Complexation with Transition Metals

No specific studies on the complexation of this compound with transition metals were found in the available literature. Research on similar aromatic amine and amide ligands shows they readily form complexes with a wide range of transition metals, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Complexation with Lanthanides and Actinides

There is no information available in the searched literature concerning the complexation of this compound with lanthanide or actinide elements. Research in this area typically involves ligands specifically designed for the unique coordination requirements of f-block elements, often for applications in separation science. iaea.orgrsc.orgnih.govoecd-nea.org

Structural Elucidation of this compound Coordination Compounds

Without the successful synthesis of any this compound coordination compounds, no structural elucidation has been performed.

X-ray Crystallography Studies

No X-ray crystallography data for any metal complexes of this compound are available in the searched literature. This technique is fundamental for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and coordination geometry. rsc.orgjocpr.comresearchgate.netscirp.orgpsu.edu

Spectroscopic Characterization (e.g., IR, NMR, Electronic Spectroscopy, Mössbauer Spectroscopy)

While spectroscopic data for the this compound compound itself exists, there are no published spectroscopic studies for its metal complexes. nih.gov In hypothetical complexes, techniques like Infrared (IR) spectroscopy would be crucial to infer the coordination mode by observing shifts in the stretching frequencies of the N-H and C=O bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the structure of the complex in solution. Electronic (UV-Vis) spectroscopy would offer insights into the electronic transitions within the complex, which are often responsible for their color. uomustansiriyah.edu.iq However, no such data has been reported for this compound complexes.

Biological Activities of this compound Metal Complexes